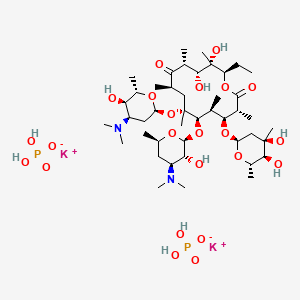

Megalomicin potassium phosphate

Description

Origin and Classification as a Macrolide Antibiotic

Megalomicin (B10785579) is a naturally occurring macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. researchgate.netpharmgkb.org

Megalomicin was first reported in 1969 as a product of the soil-derived actinomycete, Micromonospora megalomicea. rsc.orgnih.gov This microorganism produces a mixture of antimicrobial substances identified as megalomicins A, B, C1, and C2. rsc.org The production of megalomicin by Micromonospora megalomicea highlights the rich biosynthetic capabilities of this bacterial genus, which is known for producing a variety of bioactive natural products. rsc.org

The chemical structure of megalomicin is closely related to erythromycin (B1671065), a well-known macrolide antibiotic. researchgate.net The fundamental difference lies in the substitution on the erythronolide ring. researchgate.net Megalomicins possess a unique deoxyamino sugar, D-rhodosamine, at the C-6 hydroxyl position, whereas erythromycins have a hydroxyl group at this position. researchgate.netnih.gov This structural distinction is significant as it is believed to be responsible for some of megalomicin's unique biological activities. researchgate.net The biosynthesis of megalomicins is thought to parallel that of erythromycin C, with the final step involving the glycosylation with L-megosamine. researchgate.net

Overview of Biological Activities in Research Contexts

Megalomicin exhibits a diverse range of biological activities that have been the subject of scientific investigation. researchgate.netnih.gov

In research settings, megalomicin has demonstrated bacteriostatic activity, primarily against Gram-positive bacteria, with a potency comparable to erythromycin both in vitro and in vivo. researchgate.net Studies have explored its efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. ontosight.ai

Research has shown that megalomicin possesses antiviral activity. researchgate.netnih.gov Specifically, megalomicin C has been found to have potent anti-herpetic activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.netnih.gov The mechanism of this antiviral action is attributed to the inhibition of viral protein glycosylation. researchgate.netnih.gov Studies have indicated that while viral DNA and protein synthesis proceed normally in the presence of megalomicin C, the incorporation of mannose and galactosamine into viral proteins is blocked, leading to the formation of non-infectious viral particles with improperly glycosylated proteins. nih.gov

A notable area of research has been the antiparasitic activity of megalomicin. researchgate.netnih.gov It has shown effectiveness against parasites such as Plasmodium falciparum, Trypanosoma sp., and Leishmania donovani. researchgate.net This antiparasitic action is a key differentiator from erythromycin, which lacks this property. researchgate.net The presence of the deoxyamino sugar at the C-6 position in the megalomicin structure is thought to be crucial for its antiparasitic effects. researchgate.net

Role of Potassium Phosphate (B84403) Salt Form in Research Applications

The formulation of Megalomicin as a potassium phosphate salt, chemically known as Megalomicin A bis(potassium dihydrogen phosphate) or by the code SCH 13430, represents a significant advancement for its use in research. ontosight.ai This salt form is a complex of megalomicin with potassium dihydrogen phosphate in a 1:2 ratio. ontosight.ai This specific formulation directly addresses the solubility and stability challenges posed by the parent compound.

A primary advantage of Megalomicin potassium phosphate is its enhanced water solubility compared to the megalomicin A free base. Macrolide antibiotics are generally basic compounds that are poorly soluble in water. nih.gov The conversion of Megalomicin A into a potassium phosphate salt significantly improves its aqueous solubility, a critical factor for preparing stock solutions and conducting a wide range of bioassays.

Table 1: Physicochemical Properties of Megalomicin A and its Potassium Phosphate Salt

| Property | Megalomicin A | This compound |

| Molecular Formula | C44H80N2O15 | C44H84K2N2O23P2 |

| Molecular Weight ( g/mol ) | 877.1 | 1149.3 |

| Synonyms | - | SCH 13430, Megalomicin A bis(potassium dihydrogen phosphate) |

| Data sourced from PubChem nih.govnih.gov |

The stability of a compound in solution is another critical parameter for the validity of research findings. Macrolide antibiotics are known to be unstable in acidic conditions. la.govnih.govoup.com The phosphate salt form of megalomicin contributes to its stability in research applications. Phosphate buffer systems are commonly used in biological research to maintain a stable pH, and the use of a phosphate salt of the active compound can be advantageous in such environments. slideshare.net

Research on other phosphate salt formulations has demonstrated their ability to maintain stability in various solutions. For instance, studies on potassium phosphate injections have shown stability in common intravenous diluents such as 0.9% Sodium Chloride and 5% Dextrose in water for extended periods. While direct stability studies on this compound under a wide range of experimental conditions are not extensively published, the inherent properties of phosphate salts suggest improved stability over the free base, particularly in buffered solutions used for in vitro assays. This stability is crucial for ensuring that the compound remains intact and active throughout the duration of an experiment, preventing degradation that could lead to erroneous results.

Properties

CAS No. |

23319-48-4 |

|---|---|

Molecular Formula |

C44H84K2N2O23P2 |

Molecular Weight |

1149.3 g/mol |

IUPAC Name |

dipotassium;dihydrogen phosphate;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C44H80N2O15.2K.2H3O4P/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32;;;2*1-5(2,3)4/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-;;;;/m1..../s1 |

InChI Key |

YVWJEFDUJZGAQS-CTMPRURZSA-L |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+] |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+] |

Origin of Product |

United States |

Biosynthesis of Megalomicin and Its Associated Deoxysugar Moieties

Polyketide Synthase (PKS) Assembly Line

The core of the megalomicin (B10785579) molecule, a 14-membered macrolactone ring, is assembled by a Type I polyketide synthase (PKS). These PKSs are large, multifunctional enzymes that function as molecular assembly lines, iteratively adding and modifying simple building blocks to create complex polyketide chains. nih.govnih.gov

The megalomicin PKS, like the well-studied erythromycin (B1671065) PKS, is organized into a series of modules. nih.govacs.orgnih.gov Each module is responsible for one cycle of chain elongation and contains several catalytic domains that perform specific functions. nih.govpitt.edu The essential domains found in each extension module include:

Acyltransferase (AT): Selects the appropriate extender unit (typically from a thioester like methylmalonyl-CoA) and loads it onto the acyl carrier protein. nih.govproteopedia.org

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender units, shuttling them between the various catalytic sites. nih.govproteopedia.org

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond formation via a Claisen condensation, extending the polyketide chain by two carbons. nih.govproteopedia.org

In addition to these core domains, modules may contain optional reductive domains—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—that modify the β-keto group formed after each condensation, leading to variations in the final polyketide structure. pitt.eduproteopedia.org The entire PKS system for megalomicin is composed of three large, multifunctional proteins, each containing two modules. proteopedia.orgnih.gov After the final extension cycle, a thioesterase (TE) domain at the end of the last module catalyzes the release and cyclization of the completed polyketide chain, forming the macrolactone ring. pitt.eduproteopedia.org

The aglycone core of megalomicin is identical to that of erythromycin, a molecule named 6-deoxyerythronolide B (6-dEB). acs.orgnih.gov The genetic instructions for synthesizing this macrolactone are encoded in the meg gene cluster. nih.gov Specifically, the genes for the three large PKS proteins (DEBS 1, DEBS 2, and DEBS 3 in erythromycin) are responsible for assembling 6-dEB. nih.govproteopedia.org

The biosynthesis of 6-dEB begins with a propionyl-CoA "starter" unit, which is loaded onto the PKS. nih.govpitt.edu This starter is then sequentially condensed with six "extender" units of (2S)-methylmalonyl-CoA. nih.govpitt.edu Each of the six extension modules of the PKS catalyzes one of these condensation reactions, followed by specific reductive modifications, in a precise, assembly-line fashion. nih.govpitt.edu Studies comparing the megalomicin (Meg) PKS and erythromycin (DEBS) PKS have shown that while they produce the same 6-dEB aglycone, there can be differences in production efficiency when expressed in heterologous hosts, with specific regions in the Meg PKS subunits, MegA1 and MegA3, identified as limiting factors. acs.orgnih.gov

Deoxysugar Biosynthesis Pathways

The biological activity of megalomicin is dependent on the glycosylation of the 6-dEB core with deoxysugars. The biosynthesis of these sugars involves separate pathways that produce activated nucleotide-sugar precursors, which are then attached to the macrolactone by glycosyltransferases. researchgate.net

L-megosamine is the third sugar attached to the megalomicin core, a feature that distinguishes it from erythromycin. nih.gov Its biosynthesis pathway has been elucidated through heterologous expression of genes from the meg cluster. nih.govnih.gov

Like most 6-deoxyhexoses, the biosynthesis of L-megosamine begins with a common precursor derived from primary metabolism, glucose-1-phosphate. nih.govresearchgate.net This is converted into the key intermediate TDP-4-keto-6-deoxy-D-glucose (often abbreviated as TKDG). nih.govnih.gov The synthesis of this common intermediate in M. megalomicea is catalyzed by the enzymes MegL (TDP-D-glucose synthase) and MegM (TDP-D-glucose 4,6-dehydratase). nih.gov

The conversion of the TDP-4-keto-6-deoxy-D-glucose precursor to TDP-L-megosamine is accomplished by a dedicated set of five enzymes encoded within the meg gene cluster. nih.govnih.gov Remarkably, several of these enzymes exhibit relaxed substrate specificity and also participate in the biosynthesis of the other deoxysugars found in megalomicin, D-desosamine and L-mycarose. nih.gov

| Enzyme | Proposed Function in L-Megosamine Biosynthesis |

| MegL | TDP-D-glucose synthase (Forms TDP-D-glucose from Glucose-1-phosphate and dTTP) nih.gov |

| MegM | TDP-D-glucose 4,6-dehydratase (Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose) nih.gov |

| MegBVI | 2,3-dehydratase (Performs C-2 deoxygenation of the TKDG intermediate) nih.gov |

| MegDII | Pyridoxal 5'-phosphate-dependent aminotransferase (Catalyzes C-3 transamination) nih.gov |

| MegDIII | S-adenosylmethionine-dependent N,N-dimethyltransferase (Performs N,N-dimethylation of the C-3 amino group) nih.gov |

| MegDIV | C-5 epimerase nih.gov |

| MegDV | 4-ketoreductase nih.govnih.gov |

Desosamine (B1220255) Biosynthesis Pathway Characterization

The biosynthesis of dTDP-D-desosamine is a critical step in the formation of many macrolide antibiotics, including megalomicin. wikipedia.org This pathway involves a series of enzymatic modifications to a glucose precursor.

Enzymatic Steps and Intermediates

The biosynthesis of dTDP-D-desosamine from the precursor dTDP-4-keto-6-deoxy-D-glucose involves four key enzymatic steps. researchgate.net In vivo reconstitution of the pathway in Escherichia coli has elucidated the sequence of these reactions. researchgate.net The process is initiated by the conversion of dTDP-4-keto-6-deoxy-D-glucose. researchgate.net The pathway proceeds through several intermediates, with the final product being dTDP-D-desosamine. researchgate.net

A previously proposed pathway suggested the involvement of an isomerase, MegCII, to convert dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net However, further research has shown that MegCII is not directly involved in the main biosynthetic route but rather functions with MegCIII as a desosaminyltransferase. researchgate.netresearchgate.net

Involved Enzymes

The biosynthesis of dTDP-D-desosamine is catalyzed by a specific set of enzymes encoded within the megalomicin gene cluster. researchgate.net

| Enzyme | Function | Reference |

| MegCIV | Catalyzes a 3,4-dehydratase step in the desosamine biosynthesis pathway. | researchgate.netresearchgate.net |

| MegCV | Acts as a 3,4-reductase, following the action of MegCIV. | researchgate.netresearchgate.net |

| MegDII | Functions as a 3-aminotransferase, adding an amino group to the sugar intermediate. | researchgate.netasm.org |

| MegDIII | A 3-N-dimethyltransferase that completes the desosamine biosynthesis by adding two methyl groups. | researchgate.netasm.org |

| MegCII | Initially proposed as an isomerase, it is now understood to work with MegCIII as a desosaminyltransferase. | researchgate.netresearchgate.net |

| MegCIII | Works in conjunction with MegCII to transfer the completed D-desosamine sugar to the macrolide core. | researchgate.net |

Mycarose Biosynthesis Pathway

The biosynthesis of L-mycarose, another deoxysugar found in megalomicin, also originates from the common intermediate dTDP-4-keto-6-deoxy-D-glucose. The pathway involves a series of enzymatic reactions that modify the sugar backbone to produce dTDP-L-mycarose. Key enzymes in this pathway include those responsible for C-2 deoxygenation and other modifications. asm.org A notable feature of this pathway is the involvement of a heterodimeric aldo-keto reductase, MegBIIa:MegBIIb, which is essential for a C3-ketoreductase activity. researchgate.net

Comparative Analysis of Megalomicin and Erythromycin Deoxysugar Biosynthesis

Megalomicin and erythromycin are closely related macrolides, and their biosynthetic pathways share significant similarities, particularly in the synthesis of their deoxysugar components. nih.gov Both pathways utilize D-desosamine and L-mycarose (in the case of erythromycin A) or its precursor. wikipedia.orgnih.gov The enzymes responsible for desosamine biosynthesis in the megalomicin cluster (MegCIV, MegCV, MegDII, MegDIII) have homologs in the erythromycin cluster (EryCIV, EryCV, EryDII, EryDIII) that perform analogous functions. researchgate.net

A key difference lies in the glycosylation pattern. Megalomicin features an additional deoxysugar, L-megosamine, attached at the C-6 hydroxyl group of the erythromycin C core. nih.gov This distinction arises from the presence of genes for L-megosamine biosynthesis and a specific glycosyltransferase (MegDI) in the megalomicin gene cluster that are absent in the erythromycin cluster. asm.orgnih.gov

The polyketide synthases (PKS) responsible for creating the macrolactone core of both antibiotics, 6-deoxyerythronolide B, are also highly similar. nih.govnih.gov However, studies have shown differences in the efficiency of these PKS modules when expressed in a heterologous host like E. coli, with the erythromycin PKS generally leading to higher production levels. nih.gov

| Feature | Megalomicin Biosynthesis | Erythromycin Biosynthesis | Reference |

| Aglycone | 6-deoxyerythronolide B | 6-deoxyerythronolide B | nih.govnih.gov |

| Deoxysugars | D-desosamine, L-mycarose, L-megosamine | D-desosamine, L-mycarose | wikipedia.orgnih.gov |

| Desosamine Pathway | Involves MegCIV, MegCV, MegDII, MegDIII | Involves EryCIV, EryCV, EryDII, EryDIII | researchgate.net |

| Final Glycosylation | Attachment of L-megosamine | No L-megosamine attachment | nih.gov |

Glycosylation and Post-PKS Tailoring Reactions

Following the synthesis of the macrolide core and the deoxysugar donors, the final steps in megalomicin biosynthesis involve the sequential attachment of these sugars and other modifications.

Glycosyltransferases (e.g., MegDI) and Sugar Transfer Mechanisms

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a nucleoside diphosphate (B83284) (NDP)-sugar, to an acceptor molecule. nih.govresearchgate.net This process is crucial for the biological activity of many natural products. researchgate.net

In megalomicin biosynthesis, the glycosyltransferase MegDI, with the assistance of a helper protein MegDVI, is responsible for transferring L-megosamine to either erythromycin C or erythromycin D. asm.orgnih.gov This suggests two potential routes for the final steps of megalomicin A production. asm.org In vivo analysis has indicated that the hydroxylation step catalyzed by MegK likely occurs on erythromycin C, making it the primary intermediate for megalomicin A biosynthesis. asm.org

The mechanism of sugar transfer by GTs can proceed with either inversion or retention of the anomeric stereochemistry. nih.govnih.gov These enzymes exhibit a high degree of specificity for both the sugar donor and the acceptor molecule, ensuring the correct assembly of the final glycosylated product. mdpi.com

Hydroxylation Reactions (e.g., C-12 Hydroxylation by MegK)

The biosynthesis of megalomicin involves crucial hydroxylation steps, which are critical for the final structure and activity of the molecule. A key hydroxylation reaction is the conversion of erythromycin D to erythromycin C through the action of a P450 hydroxylase encoded by the megK gene. researchgate.net This enzyme specifically catalyzes the hydroxylation at the C-12 position of the macrolide ring. researchgate.net In vivo analysis of the hydroxylation step mediated by MegK has provided evidence that erythromycin C is the direct intermediate in the megalomicin A biosynthesis pathway. nih.govasm.org The final assembly of megalomicin A is dependent on the sequential action of enzymes, including the MegK-catalyzed hydroxylation, followed by the attachment of the unique sugar moiety. researchgate.net

Methylation Processes (e.g., S-adenosyl-L-methionine dependent)

Methylation is a fundamental biochemical reaction in the biosynthesis of many natural products, including megalomicin, serving to modify their structure, stability, and biological activity. nih.gov These reactions are typically dependent on the cofactor S-adenosyl-L-methionine (SAM), which acts as the primary methyl group donor. nih.govnih.gov SAM-dependent methyltransferases catalyze the transfer of a methyl group to a variety of acceptor molecules, including the precursors of megalomicin. nih.govnih.gov

In the broader context of secondary metabolite biosynthesis, methylation plays a critical role in diversifying the chemical structures of natural products. nih.gov While the specific methylation steps in the megalomicin pathway are part of a complex series of enzymatic reactions, the involvement of SAM-dependent methyltransferases is a well-established principle in the biosynthesis of such compounds. nih.govnih.gov These enzymes are highly versatile and can be engineered to produce novel derivatives of natural products. nih.gov The regeneration of SAM is crucial for maintaining a high yield of methylated products in microbial hosts. nih.govyoutube.com

Genetic Engineering and Heterologous Expression Systems for Biosynthetic Studies

The study of megalomicin biosynthesis has been significantly advanced through the use of genetic engineering and heterologous expression systems. These techniques allow for the elucidation of biosynthetic pathways, the characterization of individual enzymes, and the production of novel analogs.

Elucidation of Biosynthetic Gene Clusters (e.g., 48 kb and 12 kb segments)

The genetic blueprint for megalomicin biosynthesis is encoded within a dedicated gene cluster in Micromonospora megalomicea. A significant breakthrough in understanding this pathway was the cloning and sequencing of a 48 kb segment of the megalomicin (meg) biosynthetic gene cluster. nih.gov This large segment contains the modular polyketide synthase (PKS) genes, which are responsible for assembling the macrolactone core of the molecule. nih.gov It also harbors the complete set of genes required for the biosynthesis of the unique deoxysugar, megosamine. nih.gov

Further investigation revealed that a smaller, 12 kb fragment within this cluster contains the putative genes for the megosamine pathway. nih.govasm.org The organization of the meg gene cluster shows that the genes for L-megosamine biosynthesis are grouped together, facilitating their coordinated expression. asm.org The entire megalomicin A biosynthetic gene cluster from Micromonospora megalomicea subsp. nigra has been cataloged and is accessible for further study. secondarymetabolites.org

Reconstitution of Pathways in Model Organisms (e.g., Escherichia coli, Saccharopolyspora erythraea, Streptomyces lividans)

The functional characterization of the megalomicin biosynthetic pathway has been greatly facilitated by its reconstitution in various heterologous hosts. These model organisms provide a more tractable system for genetic manipulation and analysis compared to the native producer.

Escherichia coli : The biosynthesis of TDP-L-megosamine, a key precursor for megalomicin, has been successfully reconstituted in E. coli. nih.govasm.org By expressing different sets of genes from the megalomicin cluster, researchers have elucidated the five essential enzymatic steps for its synthesis from TDP-4-keto-6-deoxy-D-glucose. nih.govasm.org Furthermore, E. coli has been engineered to produce erythromycin C, a direct precursor to megalomicin, by expressing 17 heterologous genes from the megalomicin gene cluster. nih.gov

Saccharopolyspora erythraea : This organism, the producer of the related antibiotic erythromycin, has been a valuable host for studying megalomicin biosynthesis. nih.gov When a 12 kb DNA fragment containing the putative megosamine biosynthetic genes was expressed in S. erythraea, it resulted in the conversion of erythromycin to megalomicin. nih.govasm.org This demonstrated the functionality of the megosamine pathway and provided a platform for producing megalomicin and its analogs in a well-established industrial strain. nih.gov

Streptomyces lividans : As a well-characterized host for the expression of secondary metabolite gene clusters, Streptomyces lividans has also been employed in megalomicin research. nih.gov Heterologous expression of the megalomicin PKS in S. lividans led to the production of 6-deoxyerythronolide B, the same macrolactone intermediate used in erythromycin biosynthesis. nih.gov This highlights the shared ancestry and modular nature of these biosynthetic pathways.

Production of Biosynthetic Intermediates and Modified Structures

The use of heterologous expression systems has not only allowed for the study of the megalomicin biosynthetic pathway but has also enabled the production of key intermediates and novel, modified structures. By expressing specific subsets of genes from the megalomicin cluster in E. coli, researchers have been able to accumulate and analyze TDP-sugar intermediates, which has been instrumental in clarifying the steps of deoxysugar biosynthesis. researchgate.net

Molecular and Cellular Mechanisms of Action

Ribosomal Binding and Protein Synthesis Inhibition

Megalomicin (B10785579), like other macrolide antibiotics, inhibits protein synthesis by targeting the bacterial ribosome. nih.govyoutube.com Macrolides bind within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. nih.gov This binding site is primarily composed of ribosomal RNA (rRNA). nih.gov

The presence of the macrolide in the NPET is thought to physically obstruct the path of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. nih.gov The specific interactions between the macrolide and the rRNA nucleotides within the tunnel are crucial for its inhibitory activity. nih.gov These interactions can be influenced by the various sugar molecules and functional groups attached to the macrolactone ring of the antibiotic. nih.gov

While the general mechanism of protein synthesis inhibition by macrolides is understood, the precise interactions of megalomicin itself with the ribosomal tunnel and the exact conformational changes it induces require further specific investigation. The inhibition of protein synthesis is a key factor in the antibacterial efficacy of megalomicin.

Interference with Host Cellular Processes

Beyond its direct effects on bacterial ribosomes, megalomicin also impacts the cellular processes of the host, which is particularly relevant to its antiviral and antiparasitic activities.

Megalomicin has been shown to be an inhibitor of intra-Golgi vesicle transport. nih.gov This disruption of protein trafficking within the host cell is a significant aspect of its mechanism of action. The Golgi apparatus is a critical organelle for the processing, sorting, and packaging of proteins destined for secretion or for insertion into cellular membranes.

Studies have demonstrated that megalomicin causes a dilation of the Golgi complex. nih.gov This morphological change is associated with an impairment of glycoprotein (B1211001) processing, particularly in the trans-Golgi network. nih.gov The transport of proteins from the cis- to the medial-Golgi, and more significantly from the medial- to the trans-Golgi, is inhibited by megalomicin. nih.gov This disruption can have downstream consequences for the maturation and function of both host and viral proteins that rely on this pathway.

A direct consequence of the disruption of Golgi transport is the induction of abnormal protein glycosylation. nih.gov Glycosylation is the process of adding sugar chains (glycans) to proteins, a critical modification for the proper folding, stability, and function of many proteins.

Megalomicin's interference with the Golgi apparatus leads to poorly sialylated glycoproteins. nih.gov Sialylation, the addition of sialic acid residues, is often the final step in the glycosylation process and is important for the function of many cell surface and secreted proteins. While megalomicin does not directly inhibit the enzymes responsible for glycosylation, such as galactosyl- or sialyltransferase, its disruption of the Golgi environment prevents these enzymes from acting effectively on their protein substrates. nih.gov This results in the production of proteins with incomplete or incorrect glycan structures, which can impair their function.

Mechanisms against Specific Pathogens

The molecular and cellular effects of megalomicin translate into specific actions against a variety of pathogens.

Megalomicin demonstrates potent antiviral activity against enveloped viruses, such as Human Immunodeficiency Virus type 1 (HIV-1). nih.gov This activity is directly linked to its ability to interfere with host cell protein processing.

For HIV-1, megalomicin inhibits the processing of the viral envelope glycoprotein precursor, gp160. nih.gov The cleavage of gp160 into the mature glycoproteins gp120 and gp41 is an essential step for the formation of infectious viral particles. nih.govnih.gov By inhibiting intra-Golgi transport, megalomicin prevents this crucial processing step, leading to the rapid degradation of gp160 and a halt in the production of new, infectious virions. nih.gov This ultimately leads to the eradication of HIV-1 from cell cultures. nih.gov

The antiviral effects of macrolides have also been noted against other enveloped viruses like Herpes Simplex Virus (HSV). mdpi.com In the case of HSV, the inhibition of viral replication can occur at early stages, affecting the expression of key viral proteins. mdpi.com While the precise mechanism for megalomicin against HSV is not as clearly defined as for HIV-1, the general principle of disrupting viral protein processing and maturation through interference with host cellular machinery is a likely contributor.

Megalomicin also possesses antiparasitic properties. nih.gov The mechanisms underlying these effects are likely multifaceted and may involve both direct action on the parasite and indirect effects through modulation of the host cell.

For parasites like Trypanosoma cruzi, the causative agent of Chagas' disease, the interaction with the host cell's extracellular matrix is a critical step for invasion. nih.gov The surface of T. cruzi is covered with mucins that are heavily glycosylated and anchored to the membrane by glycosylphosphatidylinositol (GPI) anchors. nih.gov Given megalomicin's known effects on protein glycosylation, it is plausible that it could interfere with the proper formation or function of these essential parasite surface proteins, thereby hindering their ability to infect host cells.

Similarly, in Leishmania species, which cause leishmaniasis, the parasite resides within host macrophages. nih.gov The survival of the parasite depends on its ability to manipulate the host cell environment. While specific studies on megalomicin's direct action on Leishmania are limited, other drugs that disrupt cellular signaling pathways, such as those involving Akt, have shown efficacy against this parasite. nih.gov It is possible that megalomicin's disruption of host cell processes could create an unfavorable environment for the parasite's survival and replication.

Structural Elucidation and Structure Activity Relationship Sar Studies

The unique biological profile of megalomicin (B10785579) potassium phosphate (B84403) is intrinsically linked to its distinct chemical architecture. Understanding its structure is paramount to deciphering the mechanisms behind its therapeutic potential.

Role of the Unique Deoxyamino Sugar, Megosamine, at C-6 Hydroxyl

A key distinguishing feature of megalomicin is the attachment of a unique deoxyamino sugar, L-megosamine, to the hydroxyl group at the C-6 position of the macrolactone ring. nih.gov This glycosidic linkage is crucial for the expanded biological activity of megalomicin. The presence of megosamine is believed to be the primary reason for the compound's potent antiviral and antiparasitic effects, activities that are notably absent in erythromycin (B1671065) which lacks this specific sugar attachment. nih.govnih.gov

Influence of Structural Modifications on Biological Activities

The therapeutic efficacy of megalomicin potassium phosphate is not static and can be significantly altered by modifying its chemical structure. These structure-activity relationship (SAR) studies are vital for the development of new and improved derivatives.

Correlation between Structural Features and Antibacterial Potency

The antibacterial activity of megalomicin and its derivatives is influenced by various structural elements. While megalomicin exhibits a similar spectrum of antibacterial action to erythromycin, modifications to its structure can modulate this activity. The core macrolide structure and the attached sugars play a synergistic role in its ability to inhibit bacterial protein synthesis.

Below is a table detailing the Minimum Inhibitory Concentration (MIC) values of erythromycin against Streptococcus pneumoniae, providing a baseline for comparison with potential megalomicin derivatives.

| Antibiotic | Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Erythromycin | Streptococcus pneumoniae | > 256 | > 256 |

| Data sourced from a study on S. pneumoniae isolates in Kunming, China. nih.gov |

Structure-Function Relationships in Antiviral Efficacy

The antiviral properties of megalomicin are a direct consequence of its unique chemical structure, particularly the presence of the megosamine sugar. Research has shown that megalomicin C, a component of the megalomicin complex, exhibits significant antiviral activity.

One of the key mechanisms behind its antiviral action is the inhibition of viral protein glycosylation. nih.gov This interference with the proper processing of viral glycoproteins can lead to the formation of non-infectious viral particles. nih.gov For instance, megalomicin C has demonstrated potent activity against the Herpes Simplex Virus (HSV-1). nih.gov

Furthermore, studies have identified megalomicin C as the most active among several compounds tested against the African swine fever virus, where it was found to block the formation of infectious virus particles by 50% at a specific concentration. nih.govresearchgate.net

The following table provides IC₅₀ values for other natural compounds against African swine fever virus, offering a comparative context for the potency of potential antiviral agents.

| Compound | Virus | IC₅₀ (µM) |

| Fangchinoline | African swine fever virus | 1.66 |

| Berbamine | African swine fever virus | 8.4 |

| Data from studies on inhibitors of African swine fever virus. nih.govmdpi.com |

Modifications Influencing Antiparasitic Activity

The antiparasitic activity of megalomicin is a significant area of research, with the C-6 megosamine sugar playing a pivotal role. nih.gov The addition of this sugar to macrolides that otherwise lack antiparasitic properties, such as erythromycin, has been shown to confer potent activity against various parasites.

A notable example is the enhanced efficacy against Plasmodium falciparum, the parasite responsible for malaria. The introduction of a megosamine residue to erythromycin A and azithromycin (B1666446) resulted in a 6- to 10-fold increase in their antiparasitic potency after 48 hours of infection. nih.gov Megalomicin has also demonstrated activity against Toxoplasma gondii.

The table below illustrates the impact of adding megosamine on the antiparasitic activity of macrolides against P. falciparum.

| Compound | Parasite | IC₅₀ at 48h (µM) |

| Erythromycin A | Plasmodium falciparum | 10.0 |

| 6-O-megosaminyl erythromycin A | Plasmodium falciparum | 1.0 |

| Azithromycin | Plasmodium falciparum | 12.0 |

| 6-O-megosaminyl azithromycin | Plasmodium falciparum | 2.0 |

| Data from Goodman et al., 2013. nih.gov |

Engineering of Novel Megalomicin Analogues for SAR Probing

The inherent biological activity of megalomicin, coupled with a detailed understanding of its biosynthetic pathway, has paved the way for the strategic engineering of novel analogues. These efforts are primarily aimed at probing the structure-activity relationship (SAR) to identify key structural motifs responsible for its antimicrobial properties and to develop derivatives with improved efficacy, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms.

Rational Design Principles for Modified Biological Activities

The rational design of new megalomicin analogues is a knowledge-driven process that leverages the understanding of its three-dimensional structure, its interaction with the bacterial ribosome (its primary target), and the enzymatic machinery responsible for its biosynthesis. A key strategy involves the targeted modification of specific functional groups on the megalomicin scaffold and observing the resultant changes in biological activity.

Another critical enzyme is the megosaminyl transferase (MegDI) , which attaches the unique deoxyamino sugar, L-megosamine, to the C-6 hydroxyl group of the erythromycin-derived precursor. nih.gov Glycosylation patterns are known to be crucial for the biological activity of macrolide antibiotics. nih.gov The sugar moieties often play a critical role in target recognition and binding. Rational design principles in this context involve:

Glycosylation Modification: Altering the sugar moiety itself or the site of its attachment can dramatically impact bioactivity. Strategies may include the chemoenzymatic synthesis of analogues with different sugar residues or the use of engineered glycosyltransferases with relaxed substrate specificity to incorporate novel sugars. nih.govnih.gov Such modifications can enhance the compound's ability to evade bacterial resistance mechanisms that often target these sugar groups.

Site-Specific Modification: Chemical or enzymatic modifications at other positions of the megalomicin structure, such as the C-5 position of the desosamine (B1220255) sugar, have been explored in related macrolides to overcome steric hindrance at the ribosomal binding site in resistant strains. While specific data for megalomicin is emerging, the principles derived from extensive research on erythromycin and other macrolides guide the rational design of megalomicin analogues.

The following table summarizes key enzymatic targets and the rationale behind their manipulation for generating novel megalomicin analogues.

| Enzymatic Target | Rationale for Modification | Potential Outcome |

| MegK (P450 Monooxygenase) | Investigate the role of C-12 hydroxylation in ribosomal binding and antibacterial activity. | Generation of analogues with altered or absent C-12 hydroxyl groups, leading to modified potency or spectrum of activity. |

| MegDI (Megosaminyl Transferase) | Explore the impact of the L-megosamine sugar on target recognition and resistance evasion. | Production of analogues with different sugar moieties or altered glycosylation patterns, potentially overcoming resistance. |

| Polyketide Synthase (PKS) modules | Introduce structural diversity in the macrolactone backbone. | Creation of novel megalomicin cores with fundamentally different shapes and properties. |

Combinatorial Biosynthesis Approaches to Structural Diversity

Combinatorial biosynthesis is a powerful strategy that harnesses the modular nature of antibiotic biosynthetic pathways to generate libraries of novel compounds. This approach involves the mixing and matching of genes and enzymatic domains from different biosynthetic clusters to create "unnatural" natural products.

The identification and cloning of the complete megalomicin biosynthetic gene cluster have opened the door for combinatorial biosynthesis approaches. nih.gov A key strategy involves the heterologous expression of the megalomicin genes in a well-characterized host organism, such as Saccharopolyspora erythraea, the producer of the related macrolide erythromycin. nih.gov This allows for the manipulation of the biosynthetic pathway in a more genetically tractable system.

Key approaches in the combinatorial biosynthesis of megalomicin analogues include:

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-native precursors to a mutant strain of the producing organism that is blocked in the early stages of the natural biosynthetic pathway. The downstream enzymes then process these unnatural precursors to generate novel analogues. For example, feeding analogues of the propionate (B1217596) and methylmalonate building blocks could lead to the incorporation of different functionalities into the macrolactone ring of megalomicin.

Gene and Module Swapping: The modular nature of polyketide synthases (PKSs), the enzymes that build the macrolactone core, allows for the exchange of entire modules or individual domains between different PKS gene clusters. By swapping modules from other macrolide pathways into the megalomicin PKS, it is possible to generate hybrid macrolactones with altered chain length, branching, or reduction patterns.

Glycosyltransferase Engineering: As mentioned earlier, the glycosyltransferases involved in megalomicin biosynthesis can be engineered or replaced with promiscuous enzymes from other pathways to attach a variety of different sugar molecules to the megalomicin core. This can lead to a diverse library of glyco-randomized analogues with potentially novel biological activities. nih.govnih.gov

The generation of a combinatorial library of megalomicin analogues requires a subsequent high-throughput screening process to identify compounds with desired biological properties. This screening can be based on antibacterial activity against a panel of pathogenic bacteria, including resistant strains.

The table below illustrates the potential for generating structural diversity through combinatorial biosynthesis of megalomicin.

| Combinatorial Approach | Targeted Component | Expected Structural Diversity |

| Precursor-Directed Biosynthesis | Macrolactone building blocks | Introduction of novel side chains and functional groups on the polyketide backbone. |

| Module Swapping in PKS | Macrolactone core structure | Alterations in ring size, methylation patterns, and reduction of keto groups. |

| Glyco-randomization | Sugar moieties | Attachment of a wide array of different sugar molecules at various positions. |

While the full potential of these engineering strategies for megalomicin is still being explored, the foundational knowledge of its biosynthesis and the successful application of these techniques to other macrolides provide a clear roadmap for the future development of novel and potent megalomicin-based antibiotics.

Preclinical Efficacy Investigations in Vitro and Animal Models

In Vitro Susceptibility and Potency Assays

Against Gram-Positive Bacterial Strains

Megalomicin (B10785579) has demonstrated activity against Gram-positive bacteria. nih.gov While specific minimum inhibitory concentration (MIC) data for megalomicin potassium phosphate (B84403) against a wide array of Gram-positive strains is not extensively detailed in the provided search results, its general characterization as a macrolide antibiotic implies a spectrum of activity against this class of bacteria. nih.govnih.gov Macrolides, as a group, are known to be effective against many Gram-positive organisms. mdpi.com For context, studies on other antibiotics show varying susceptibility patterns among Gram-positive anaerobes, with high susceptibility to agents like metronidazole. nih.gov

Against Gram-Negative Bacterial Strains (Comparative Analysis)

The efficacy of megalomicin against Gram-negative bacteria is generally considered to be limited. nih.gov This is a common characteristic of macrolide antibiotics, as the outer membrane of Gram-negative bacteria often acts as a barrier, preventing the drug from reaching its intracellular target. mdpi.com Comparative analyses with other antibiotics, such as fosfomycin, have shown that combination therapies can be effective against Gram-negative strains, suggesting that the intrinsic activity of a single agent may be insufficient. nih.govresearchgate.net The structural and physiological differences between Gram-positive and Gram-negative bacteria, particularly the more complex outer membrane of the latter, contribute to this disparity in susceptibility. mdpi.com

Against Parasitic Pathogens (e.g., Trypanosoma cruzi epimastigotes, Leishmania spp.)

Megalomicin has shown potential as an antiparasitic agent. nih.gov Research has highlighted its activity against various parasitic pathogens. longdom.org The life cycle of Trypanosoma cruzi, the causative agent of Chagas' disease, involves distinct stages, including epimastigotes, which are found in the insect vector. nih.govnih.gov Similarly, Leishmania species, the protozoan parasites responsible for leishmaniasis, are transmitted by sandflies and can cause a range of clinical manifestations. nih.govmums.ac.iryoutube.com While direct studies on megalomicin potassium phosphate against T. cruzi epimastigotes and Leishmania spp. are not detailed in the search results, its classification as an antiparasitic compound suggests a basis for such investigations. nih.gov

Against Viral Replicons and Cell Culture Models (e.g., HIV-1, HSV-1, Semliki Forest virus, Vesicular Stomatitis Virus)

Megalomicin has also been investigated for its antiviral properties. nih.gov One study specifically highlighted the potent anti-herpetic activity of Megalomycin C, a component of the megalomicin complex, against Herpes Simplex Virus-1 (HSV-1). nih.gov This activity was observed at concentrations that were not toxic to the host cells. The mechanism appears to involve the inhibition of viral glycoprotein (B1211001) glycosylation, leading to the formation of non-infectious viral particles. nih.gov

The provided search results also contain general information on other viruses:

HIV-1: Research into other compounds has identified potential anti-HIV activity through mechanisms like protease inhibition. nih.gov The replication of HIV-1 is a complex process that relies on various host cellular proteins. medscape.org

Semliki Forest virus (SFV): This alphavirus, transmitted by mosquitoes, can cause encephalitis in rodents. wikipedia.orgcreative-diagnostics.com Its replication involves the synthesis of structural proteins that form the viral capsid and envelope. nih.govcharite.de The virulence of SFV can be influenced by mutations in its envelope glycoproteins. nih.gov

Vesicular Stomatitis Virus (VSV): As a member of the Rhabdoviridae family, VSV is an enveloped, negative-stranded RNA virus. nih.govwikipedia.orgexpasy.org Its replication occurs in the cytoplasm of infected cells and has been the subject of stochastic modeling to understand virion production. plos.orgnih.gov

In Vivo Animal Model Studies

Antibacterial Efficacy in Systemic Infection Models (e.g., Mouse Protection Tests)

In vivo studies using mouse protection tests have been conducted to evaluate the antibacterial efficacy of megalomicin. nih.gov These tests are crucial for determining the potential of an antibiotic to treat systemic infections in a living organism. While specific details of the outcomes of these tests with this compound are not available in the provided search results, the mention of such studies indicates that its protective effects against bacterial infections have been assessed. nih.gov

Antiviral Efficacy in Animal Models of Viral Infection

While in vitro studies have indicated the potential of megalomicin and its derivatives to inhibit viral replication, specific data regarding the in vivo antiviral efficacy of this compound in animal models remains limited in publicly available scientific literature. One study highlighted the potent antiherpetic activity of Megalomicin C, a component of the megalomicin complex, against Herpes Simplex Virus type 1 (HSV-1) in cell cultures. However, detailed follow-up studies in animal models to confirm these findings and to establish a clear dose-response relationship for this compound are not extensively documented.

The development of effective antiviral therapies often relies on preclinical evaluation in various animal models to assess the agent's safety and efficacy before human clinical trials. These models are crucial for understanding the pathogenesis of viral diseases and the in vivo response to treatment. For a compound like this compound, further research using established animal models for viral infections such as those for influenza, herpesviruses, or other relevant viral pathogens would be necessary to fully elucidate its therapeutic potential.

Antiparasitic Efficacy in Animal Models of Parasitic Diseases

The potential for megalomicin to act as an antiparasitic agent is recognized, but comprehensive preclinical studies in animal models of parasitic diseases are required to validate this. Such studies would involve infecting animals with specific parasites and then administering this compound to evaluate its ability to reduce parasite load, alleviate disease symptoms, and improve survival rates. The absence of this specific data for this compound highlights a gap in the current understanding of its full therapeutic scope.

Comparative Efficacy and Bioavailability of Soluble Salt Forms in Animal Models

The formulation of a drug, including its salt form, can significantly impact its solubility, stability, and bioavailability, which in turn affects its therapeutic efficacy. The potassium phosphate salt of megalomicin suggests an effort to enhance its aqueous solubility and potentially improve its absorption following administration.

Advanced Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of natural products like megalomicin (B10785579). Its high sensitivity and mass accuracy enable the precise determination of elemental compositions and the identification of molecules in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying metabolites and biosynthetic intermediates. nih.govnih.gov This technique was instrumental in reconstituting the TDP-L-megosamine pathway from the megalomicin gene cluster. researchgate.net By expressing different sets of genes in Escherichia coli, researchers could analyze the resulting TDP-sugar intermediates via mass spectrometry, confirming a five-step enzymatic process for the synthesis of TDP-L-megosamine. researchgate.net

The study of the megalomicin (meg) gene cluster has revealed its close relationship to the erythromycin (B1671065) pathway. nih.gov LC-MS/MS analysis helps in tracking the conversion of erythromycin intermediates into megalomicin, which is distinguished by the addition of the deoxyamino sugar, L-megosamine. researchgate.netnih.gov This metabolic profiling is crucial for understanding how the biosynthetic machinery produces the final active compound and for engineering novel analogues. nih.govnih.gov

Table 1: Identified Biosynthetic Intermediates in Megalomicin Pathway by MS Analysis This table is illustrative, based on described biosynthetic pathways.

| Intermediate Compound | Role in Pathway | Analytical Context |

| TDP-4-keto-6-deoxy-D-glucose | Common precursor for deoxy sugars | Starting material for the L-megosamine synthesis branch researchgate.net |

| TDP-L-megosamine | Activated sugar donor | Product of a five-step enzymatic pathway, transferred to the macrolide core researchgate.net |

| Erythromycin C | Macrolide acceptor | Identified as a key intermediate that is glycosylated to form a megalomicin precursor researchgate.net |

| Erythromycin D | Potential macrolide acceptor | Investigated as an alternative substrate for the glycosyltransferase MegDI researchgate.net |

| 6-deoxyerythronolide B | Macrolactone intermediate | Produced by heterologous expression of the megalomicin polyketide synthase (PKS) nih.gov |

Modern mass spectrometry platforms offer distinct advantages for analyzing complex molecules.

Orbitrap Mass Spectrometry: Orbitrap analyzers are renowned for their exceptional mass resolution and accuracy, often achieving sub-part-per-million (ppm) mass accuracy. nih.gov This capability is vital for unequivocally determining the elemental composition of megalomicin, its derivatives, and its biosynthetic intermediates from complex mixtures without the need for extensive purification. Recent developments have highlighted the use of Orbitrap MS for the analysis of phosphate (B84403) and organophosphorus compounds, which is relevant when analyzing samples in phosphate-buffered systems or studying phosphorylated intermediates. nih.govresearchgate.netchemrxiv.orgresearchgate.net The high resolution allows for the separation of isotopic peaks and the differentiation of near-isobaric interferences. researchgate.net

Triple Quadrupole Mass Spectrometry (QqQ): While Orbitrap excels at high-resolution full scans, triple quadrupole mass spectrometers are the gold standard for targeted quantification. nih.gov They operate in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third. This process provides outstanding sensitivity and specificity for quantifying known metabolites or pathway intermediates, even at very low concentrations. nih.govnih.gov This would be the method of choice for quantifying the conversion efficiency of erythromycin to megalomicin or measuring the concentration of specific pathway intermediates in metabolomics studies. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of a compound.

The complete structure of megalomicin, including the complex macrocyclic lactone ring and the attached deoxysugars (L-megosamine and D-desosamine), was determined using NMR techniques. Analysis of 1D (¹H and ¹³C) and 2D NMR spectra (like COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals and establishes the connectivity between atoms. These assignments are critical for confirming the identity of megalomicin and distinguishing it from its close analogue, erythromycin, which lacks the L-megosamine sugar at the C-6 hydroxyl position. nih.gov NMR data for megalomicin derivatives, such as Megalomicin C1, are also available and contribute to a deeper understanding of this class of compounds. np-mrd.org

NMR is a powerful tool in metabolomics, offering a non-destructive and highly quantitative overview of the metabolites present in a biological sample. nih.gov While LC-MS is often more sensitive, NMR can identify and quantify major metabolites without chromatographic separation and with minimal sample preparation. nih.gov

For studying the biosynthesis of megalomicin, NMR can be used to trace the flow of stable isotope labels (e.g., ¹³C or ¹⁵N) from precursors into the final megalomicin structure. nih.gov This provides direct evidence of pathway connections and enzyme functions. Furthermore, ³¹P NMR is a uniquely suited technique for detecting and quantifying phosphorus-containing metabolites. nih.gov Given that the biosynthesis of the L-megosamine sugar proceeds via phosphorylated intermediates (TDP-sugars) and that analyses are often conducted in potassium phosphate buffers, ³¹P NMR could be applied to monitor these specific intermediates and study the energetics of the cell. researchgate.netnih.gov

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of megalomicin, serving both to purify the compound from fermentation broths and to separate it from related metabolites for analytical quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common method used. Reversed-phase HPLC, using columns like C18, is effective for separating macrolides based on their hydrophobicity. The choice of mobile phase composition, particularly the pH, is critical for achieving sharp peaks and good resolution. hplc.eu

Potassium phosphate is frequently used to prepare buffer solutions for HPLC mobile phases because it provides stable pH control in the range of approximately 6.0-8.0, which is suitable for many macrolides. hplc.eulichrom.comjmaterenvironsci.com Maintaining a consistent pH is essential for controlling the ionization state of compounds with amine groups, like megalomicin, thereby ensuring reproducible retention times. hplc.eu However, care must be taken with the concentration of phosphate buffers when mixing with organic solvents like acetonitrile, as precipitation can occur at high organic percentages, potentially damaging the HPLC system. hplc.eu

Table 2: Representative HPLC Conditions for Macrolide Separation This table provides an example of typical conditions and is not specific to a single published method for Megalomicin.

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. jmaterenvironsci.com |

| Mobile Phase | Acetonitrile / 0.025 M Potassium Phosphate Buffer (pH 6.5) | Elution of compounds. The buffer controls the pH to ensure consistent ionization and retention. jmaterenvironsci.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. jmaterenvironsci.com |

| Detection | UV at 210-215 nm | Macrolides lack a strong chromophore but show absorbance at low UV wavelengths. jmaterenvironsci.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects viscosity and retention; controlling it ensures reproducibility. jmaterenvironsci.com |

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of megalomicin and its derivatives. preprints.orgresearchgate.netresearchgate.net This powerful method separates components in a mixture based on their differential affinities for a stationary phase and a liquid mobile phase. In the context of megalomicin, reversed-phase HPLC is commonly employed, where a non-polar stationary phase and a polar mobile phase are used. researchgate.net This allows for the effective separation and quantification of megalomicin from complex fermentation broths or reaction mixtures. nih.gov The versatility of HPLC is further enhanced by its compatibility with various detectors, such as UV-visible and mass spectrometry detectors, which provide high precision and accuracy in identifying and quantifying the compound. preprints.org

Key Applications of HPLC in Megalomicin Research:

| Application | Description |

| Purity Assessment | Determination of the purity of megalomicin potassium phosphate preparations. |

| Quantification | Accurate measurement of megalomicin concentrations in various samples. nih.gov |

| Preparative Purification | Isolation of megalomicin and its intermediates for further structural and biological studies. |

| Monitoring Bioconversions | Tracking the conversion of precursors into megalomicin in real-time. |

Liquid Chromatography (LC) Coupled Techniques

To enhance the analytical power for complex samples, Liquid Chromatography (LC) is often coupled with other powerful techniques, most notably mass spectrometry (MS). nih.govnih.gov LC-MS/MS, or tandem mass spectrometry, is a particularly valuable tool for the characterization of megalomicin and its biosynthetic intermediates. researchgate.netnih.gov This hyphenated technique combines the separation capabilities of LC with the mass-analyzing power of MS, allowing for the sensitive and selective detection of specific molecules in a complex mixture. researchgate.net

In the study of megalomicin biosynthesis, LC-MS/MS has been instrumental in identifying and confirming the structures of various TDP-sugar intermediates. researchgate.netnih.gov The method's ability to perform precursor ion scanning and multiple reaction monitoring (MRM) provides excellent selectivity and low detection limits, often in the nanogram per milliliter range. researchgate.net This sensitivity is crucial for detecting the transient and often low-abundance intermediates in a biosynthetic pathway. Furthermore, techniques like chip-based infusion coupled with LC-MS/MS can provide a significant gain in data quality and sensitivity, enabling the characterization of even minor metabolites. nih.gov

Bioanalytical Assays for Enzyme Activity and Pathway Intermediates

Understanding the enzymatic reactions within the megalomicin biosynthetic pathway requires robust bioanalytical assays to measure enzyme kinetics and detect key intermediates.

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics

Spectrophotometric and fluorometric assays are fundamental techniques for studying the kinetics of enzymes involved in megalomicin biosynthesis. nih.govnih.gov These assays monitor changes in absorbance or fluorescence to determine the rate of an enzymatic reaction. nih.gov For instance, the activity of hydroxylase enzymes, such as the one responsible for the C-12 hydroxylation of erythromycin D to erythromycin C, can be monitored using spectrophotometric methods that detect the consumption of co-substrates like NADPH. researchgate.net Fluorometric assays, known for their high sensitivity and real-time monitoring capabilities, are also employed to study enzyme kinetics, providing valuable data on parameters like Km and kcat. nih.govnih.gov

Detection of TDP-Sugar Intermediates

The biosynthesis of the unique sugar moieties of megalomicin, L-megosamine and D-desosamine, proceeds through a series of TDP-sugar intermediates. researchgate.netnih.gov The detection and characterization of these intermediates are critical for elucidating the biosynthetic pathway. nih.govasm.org As mentioned, LC-MS/MS is a primary tool for this purpose. researchgate.netnih.gov By analyzing cell-free extracts of E. coli strains engineered to express specific genes from the megalomicin cluster, researchers can identify the accumulated TDP-sugar intermediates. nih.govnih.gov For example, mass spectrometric analysis can distinguish between different TDP-sugar derivatives based on their unique parent/daughter ion pairs, confirming the sequence of enzymatic reactions. nih.govresearchgate.net

Genetic and Proteomic Analysis for Pathway Elucidation

The complete understanding of megalomicin biosynthesis requires a deep dive into the genetic blueprint and the protein machinery of the producing organism, Micromonospora megalomicea.

Gene Sequencing and Annotation of Biosynthetic Clusters

The genes responsible for megalomicin production are organized in a large biosynthetic gene cluster (BGC). nih.govsecondarymetabolites.org The sequencing and annotation of this BGC are fundamental steps in understanding the pathway. researchgate.netnih.gov The megalomicin gene cluster, spanning approximately 48 kb, contains genes encoding the polyketide synthase (PKS) responsible for the macrolactone core, as well as the enzymes for the biosynthesis and attachment of the deoxysugars. nih.gov

Bioinformatic tools like antiSMASH and PRISM are instrumental in identifying and annotating BGCs within sequenced genomes. floraandfona.org.innih.gov These tools can predict the function of open reading frames (ORFs) based on homology to known enzymes, providing a roadmap for the biosynthetic pathway. nih.govnih.gov For instance, sequence analysis of the megalomicin BGC has identified genes with high homology to those in the well-characterized erythromycin gene cluster, aiding in the functional assignment of many genes. nih.govplos.org The identification of the complete gene cluster allows for heterologous expression experiments, where the entire pathway or specific sub-clusters are transferred to a different host organism, like E. coli or Saccharopolyspora erythraea, to confirm gene function and produce novel analogs. nih.gov

Key Genes in the Megalomicin Biosynthetic Cluster: secondarymetabolites.org

| Gene(s) | Putative Function |

| meg PKS | Polyketide Synthase, forms the macrolactone core |

| megBVI, megDII, megDIII, megDIV, megDV | Biosynthesis of TDP-L-megosamine nih.govnih.gov |

| megCIV, megCV, megDII, megDIII | Biosynthesis of dTDP-D-desosamine researchgate.net |

| megDI | Megosaminyltransferase, attaches L-megosamine researchgate.net |

| megK | P450 hydroxylase, C-12 hydroxylation researchgate.net |

Proteomic Analysis for Pathway Elucidation

Proteomic analysis provides a snapshot of the proteins present in an organism under specific conditions, offering a functional view of the biosynthetic pathway. nih.govresearchgate.net By comparing the proteomes of high and low megalomicin-producing strains or cultures grown under different conditions, researchers can identify proteins whose expression levels correlate with antibiotic production. Techniques like differential mass spectrometry-based proteome analysis can unveil regulatory hubs and key enzymes in secondary metabolism. researchgate.net While specific proteomic studies focused solely on this compound are not extensively detailed in the provided context, the principles of proteomics are broadly applicable to understanding and potentially engineering its biosynthesis. nih.govresearchgate.net

Protein Purification and Characterization of Biosynthetic Enzymes

The elucidation of the megalomicin biosynthetic pathway has been significantly advanced by the purification and characterization of its key enzymes. Researchers have largely utilized heterologous expression systems, particularly Escherichia coli, to produce and isolate these proteins, overcoming challenges associated with their native producer, Micromonospora megalomicea. asm.orgnih.gov

The biosynthesis of the unique sugar, L-megosamine, a critical component of megalomicin, has been a major focus of study. The pathway starting from TDP-4-keto-6-deoxy-D-glucose was reconstituted in vivo in E. coli. asm.orgnih.gov This work demonstrated that five specific enzymes are required for the synthesis of TDP-L-megosamine. asm.orgnih.gov The functions of several of these enzymes, along with others in the megalomicin pathway, have been characterized through detailed biochemical assays. asm.org

Key enzymes from the megalomicin biosynthetic gene cluster that have been expressed, purified, and characterized include:

MegDI (Glycosyltransferase): This enzyme, along with its helper protein MegDVI, is responsible for transferring the L-megosamine sugar moiety to the macrolide core. Bioconversion studies have shown it can use either erythromycin C or erythromycin D as a substrate, indicating two potential routes for megalomicin A production. asm.org

MegK (Hydroxylase): In vivo analysis identified this enzyme as the one responsible for the hydroxylation step, confirming that erythromycin C is the direct intermediate in the biosynthesis of megalomicin A. asm.org

Polyketide Synthase (PKS) Modules: The megalomicin PKS, which produces the same 6-deoxyerythronolide B aglycon as the erythromycin PKS, has been a subject of detailed study. nih.govnih.gov To investigate differences in production levels, specific modules of the megalomicin PKS were engineered, expressed in E. coli, and purified for comparative analysis. For instance, the Megalomicin module 2 with its thioesterase domain (Meg M2 + TE) was purified and its activity compared to its erythromycin counterpart (DEBS M2 + TE). nih.gov In vitro assays revealed that the specific activity of a hybrid DEBS/Meg M2 + TE protein was significantly lower than the native DEBS module, highlighting functional differences between the two synthases. nih.gov

The purification of these enzymes typically involves their expression as tagged proteins in a host like E. coli, followed by affinity chromatography and other purification techniques to achieve homogeneity for subsequent in vitro characterization.

| Enzyme/Protein | Class | Function in Megalomicin Biosynthesis | Characterization Method |

|---|---|---|---|

| MegDI | Glycosyltransferase | Transfers L-megosamine to the erythromycin C or D core. asm.org | In vivo bioconversion studies in E. coli. asm.org |

| MegDVI | Helper Protein | Assists the MegDI glycosyltransferase activity. asm.org | In vivo bioconversion studies in E. coli. asm.org |

| MegK | Hydroxylase | Hydroxylates the erythromycin C intermediate. asm.org | In vivo analysis of the hydroxylation step. asm.org |

| Meg M2 + TE | Polyketide Synthase Module | Catalyzes the second extension cycle of polyketide chain synthesis. nih.gov | Heterologous expression, purification, and in vitro diketide elongation assays. nih.gov |

| MegA1 / MegA3 | Polyketide Synthase Subunits | Subunits of the PKS responsible for producing the 6-dEB aglycon. nih.gov | Expression in engineered E. coli and analysis of 6-dEB production titers. nih.gov |

Comparative Proteomics for Pathway Regulation Studies

Comparative proteomics serves as a powerful tool to understand the regulation of antibiotic biosynthetic pathways by comparing protein expression levels under different conditions. nih.gov This approach can identify bottlenecks in production, reveal regulatory networks, and guide genetic engineering strategies to improve yields. nih.gov While broad, pathway-wide proteomic analyses for megalomicin are not extensively documented, targeted comparative studies have provided significant insights into its production efficiency.

A key study compared the production of the megalomicin aglycon, 6-deoxyerythronolide B (6-dEB), by the megalomicin PKS (Meg PKS) and the erythromycin PKS (DEBS) in a metabolically engineered E. coli host. nih.gov This represents a form of comparative proteomics focused on the core biosynthetic machinery. The results were stark: the strain expressing the DEBS genes produced 31 mg/L of 6-dEB, whereas the strain with the Meg PKS genes yielded undetectable amounts. nih.gov

To dissect this difference, researchers created and expressed hybrid PKS systems, combining subunits from both the DEBS and Meg PKS clusters. This allowed them to pinpoint specific subunits and domains responsible for the low production. The investigation revealed that two megalomicin PKS subunits, MegA1 and MegA3, were associated with lower 6-dEB titers compared to their DEBS counterparts. nih.gov Further analysis of protein expression levels and the creation of more refined hybrid genes identified that specific regions within modules 2 (in MegA1) and 6 (in MegA3) were limiting factors for both protein expression and subsequent 6-dEB production in the E. coli host. nih.gov

| PKS System Expressed in E. coli | Key Subunits | Observed 6-dEB Production | Conclusion from Comparison |

|---|---|---|---|

| Erythromycin PKS (DEBS) | DEBS1, DEBS2, DEBS3 | 31 mg/L. nih.gov | Serves as the high-production benchmark. nih.gov |

| Megalomicin PKS (Meg) | MegA1, MegA2, MegA3 | Undetectable. nih.gov | Meg PKS is poorly functional in the heterologous host. nih.gov |

| Hybrid PKS (DEBS1, DEBS2, MegA3) | DEBS1, DEBS2, MegA3 | Lower titer than full DEBS system. nih.gov | The MegA3 subunit contributes to reduced production. nih.gov |

| Hybrid PKS (MegA1, DEBS2, DEBS3) | MegA1, DEBS2, DEBS3 | Lower titer than full DEBS system. nih.gov | The MegA1 subunit contributes to reduced production. nih.gov |

Biotechnological and Chemoenzymatic Approaches for Analogue Development

Combinatorial Biosynthesis through Genetic Manipulation of PKS

The backbone of megalomicin (B10785579), a 14-membered macrolactone ring, is assembled by a modular Type I polyketide synthase (PKS). nih.govnih.gov This enzymatic assembly line offers a prime target for genetic manipulation to create structural diversity. Combinatorial biosynthesis, a strategy that involves the targeted alteration of PKS genes, allows for the rational design of novel polyketide structures. nih.gov

Genetic manipulation of PKS-encoding genes can lead to predictable changes in the macrolactone structure, many of which are difficult to achieve through traditional chemical methods. nih.gov Key strategies in the combinatorial biosynthesis of macrolides like megalomicin include:

Module Swapping: Exchanging entire modules between different PKS clusters to combine biosynthetic features.

Domain Swapping: Replacing specific catalytic domains, such as the acyltransferase (AT) domain, to alter the selection of extender units (e.g., incorporating a different alkyl group). nih.gov

Gene Inactivation: Deleting specific domains to generate altered intermediates.

For instance, the heterologous expression of the megalomicin PKS in Streptomyces lividans resulted in the production of 6-deoxyerythronolide B, the same macrolactone intermediate used in erythromycin (B1671065) biosynthesis. nih.gov This finding underscores the potential for engineering the megalomicin PKS to produce a library of new macrolactone cores, which can then be further modified by tailoring enzymes to generate novel megalomicin analogues. nih.gov The creation of hybrid PKS systems by combining modules from different macrolide pathways (e.g., erythromycin, pikromycin) has proven to be a powerful tool for generating new bioactive compounds. nih.gov

| Research Finding | Implication for Analogue Development |

| Heterologous expression of megalomicin PKS produces an erythromycin intermediate. nih.gov | Confirms the feasibility of using the PKS system in different hosts to generate precursor molecules for analogue synthesis. |

| Domain and module swapping in PKS systems creates novel polyketides. nih.govnih.gov | Provides a clear strategy for rationally designing megalomicin analogues with modified macrolactone backbones. |

| Combinatorial biosynthesis can generate large libraries of complex compounds. nih.gov | Enables high-throughput screening for new megalomicin analogues with improved or novel biological activities. |

Glycoengineering and Glycorandomization Strategies

The sugar moieties attached to the macrolactone core are crucial for the biological activity of macrolides. Megalomicin is distinguished from erythromycin by the presence of an additional unique deoxysugar, L-megosamine. nih.gov Glycoengineering and glycorandomization are powerful strategies that focus on altering these sugar groups to create novel analogues. nih.gov

Glycosyltransferases (GTs) are the enzymes responsible for attaching sugar units to the aglycone core. nih.gov These enzymes often exhibit a degree of substrate promiscuity, which can be exploited to attach non-native sugars to the megalomicin backbone. Engineering these GTs can further broaden their substrate scope or alter their regiospecificity.

Strategies to engineer GTs include:

Directed Evolution: Creating large libraries of GT mutants and screening for variants with desired properties, such as the ability to utilize a new sugar donor or accept a modified aglycone.

Rational Design: Using structural information of the GT active site to make specific amino acid changes that accommodate new substrates.

The glycosyltransferase OleD from the oleandomycin (B1677203) producer, for example, has been shown to glycosylate a variety of macrolide aglycones. nih.govnih.gov Similarly, the enzymes involved in megalomicin's own glycosylation pathway could be engineered to attach different sugar moieties, leading to a diverse array of new compounds. This approach allows for the creation of "glyco-diversified" libraries of megalomicin analogues for biological screening. nih.gov

The availability of diverse sugar donors, in the form of nucleotide diphospho-sugars (NDP-sugars), is essential for glycoengineering. nih.gov The biosynthetic pathway for TDP-L-megosamine, the donor for the unique sugar in megalomicin, has been successfully reconstituted in Escherichia coli. nih.gov This achievement opens the door to rationally designing and producing modified NDP-sugar donors.

By manipulating the genes of the deoxysugar biosynthetic pathway, novel sugar structures can be created. The inherent flexibility of many deoxysugar biosynthetic enzymes allows them to process modified substrates, leading to the formation of unnatural NDP-sugars. nih.gov These engineered sugar donors can then be used by native or engineered glycosyltransferases to create megalomicin analogues with novel glycosylation patterns.

Metabolic Engineering for Enhanced Production and Diversification

To support the large-scale production of megalomicin and its analogues, the host organism's metabolism can be re-engineered. This involves optimizing the supply of essential building blocks and enhancing the expression of key enzymes.

Escherichia coli is an attractive host for the heterologous production of natural products due to its rapid growth and well-understood genetics. pnnl.govnih.gov Metabolic engineering of E. coli can significantly increase the intracellular pools of precursors required for megalomicin biosynthesis, namely acyl-CoA units (for the PKS) and NDP-sugars (for glycosylation).

Key strategies include:

Enhancing Acyl-CoA Pools: Overexpressing genes involved in the catabolism of branched-chain amino acids can enrich the supply of specific acyl-CoA precursors for the PKS. nih.gov

Boosting NDP-Sugar Availability: Engineering endogenous sugar metabolic pathways in E. coli can dramatically increase the levels of deoxysugar intermediates like TDP-4-keto-6-deoxyglucose. nih.gov This enhanced precursor pool directly supports the synthesis of the required TDP-deoxysugars for glycosylation, leading to significantly higher yields of the final glycosylated product. nih.govnih.gov

Disrupting Competing Pathways: Knocking out genes of competing metabolic pathways ensures that the metabolic flux is directed towards the desired biosynthetic pathway. For instance, deleting genes for multidrug efflux pumps can improve the intracellular accumulation of the produced compounds. nih.gov

| Engineered Host | Target Pathway | Outcome | Reference |

| Escherichia coli | Endogenous TDP-sugar synthesis | Increased production of heterologous deoxysugars | nih.gov |

| Escherichia coli | Sulfur metabolism (PAPS synthesis) | Enhanced production of a sulfated flavonoid | nih.gov |